molecular formula C8H12N2O3S B14837470 N-(2-Hydroxy-5-(methylamino)phenyl)methanesulfonamide

N-(2-Hydroxy-5-(methylamino)phenyl)methanesulfonamide

Katalognummer: B14837470
Molekulargewicht: 216.26 g/mol
InChI-Schlüssel: VUZCSZGUHZUEHR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-Hydroxy-5-(methylamino)phenyl)methanesulfonamide is an organic compound with the molecular formula C8H12N2O3S and a molecular weight of 216.26 g/mol . This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Hydroxy-5-(methylamino)phenyl)methanesulfonamide typically involves the reaction of 2-hydroxy-5-nitrophenylmethanesulfonamide with methylamine under controlled conditions. The reaction is carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures, usually around 140°C, for several hours . The product is then isolated by filtration and purified through recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-capacity reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize production costs, often involving the use of catalysts and advanced purification techniques .

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-Hydroxy-5-(methylamino)phenyl)methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.

    Substitution: Substitution reactions often involve reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction of the nitro group results in the formation of an amino group .

Wissenschaftliche Forschungsanwendungen

N-(2-Hydroxy-5-(methylamino)phenyl)methanesulfonamide has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of N-(2-Hydroxy-5-(methylamino)phenyl)methanesulfonamide involves its interaction with alpha 1-adrenoceptors. Upon binding to these receptors, the compound triggers a cascade of intracellular events leading to the release of calcium ions from intracellular stores. This release of calcium ions plays a crucial role in various physiological processes, including muscle contraction and neurotransmitter release .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-(2-Hydroxy-5-(methylamino)phenyl)methanesulfonamide is unique due to its specific interaction with alpha 1-adrenoceptors and its ability to release intracellular calcium. This property makes it a valuable compound for research in the fields of pharmacology and biochemistry .

Eigenschaften

Molekularformel

C8H12N2O3S

Molekulargewicht

216.26 g/mol

IUPAC-Name

N-[2-hydroxy-5-(methylamino)phenyl]methanesulfonamide

InChI

InChI=1S/C8H12N2O3S/c1-9-6-3-4-8(11)7(5-6)10-14(2,12)13/h3-5,9-11H,1-2H3

InChI-Schlüssel

VUZCSZGUHZUEHR-UHFFFAOYSA-N

Kanonische SMILES

CNC1=CC(=C(C=C1)O)NS(=O)(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.